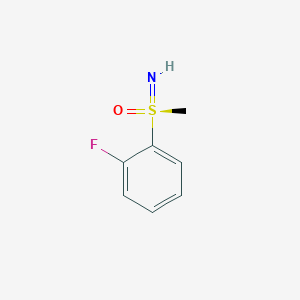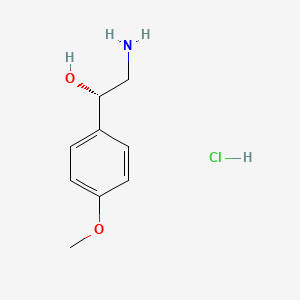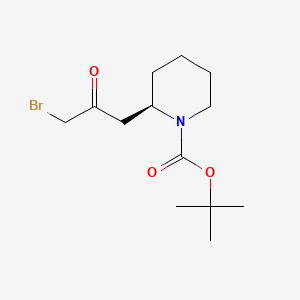![molecular formula C11H10N2O2 B13566747 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is known for its unique structure, which includes a quinoline core fused with a dioxin ring
Preparation Methods
The synthesis of 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and yield of the compound .
Chemical Reactions Analysis
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core but may have different functional groups or ring structures.
Dioxin derivatives: These compounds have the dioxin ring but differ in other structural aspects.
The uniqueness of this compound lies in its combined quinoline and dioxin structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]quinolin-10-amine |
InChI |
InChI=1S/C11H10N2O2/c12-9-7-3-1-2-4-8(7)13-11-10(9)14-5-6-15-11/h1-4H,5-6H2,(H2,12,13) |
InChI Key |
UTTPDGKYHNSLFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC3=CC=CC=C3C(=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


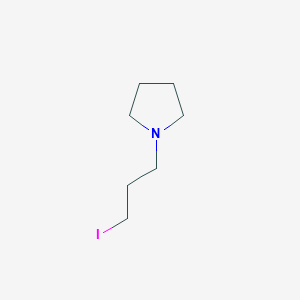
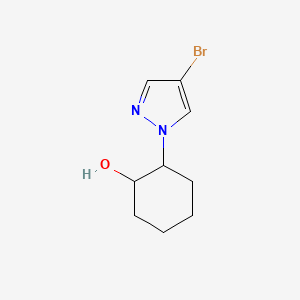

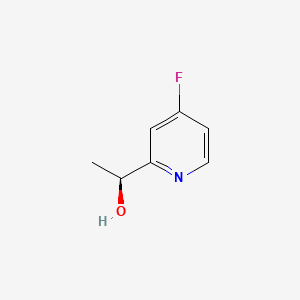

![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)
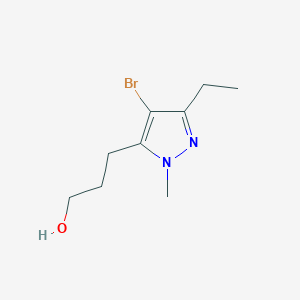
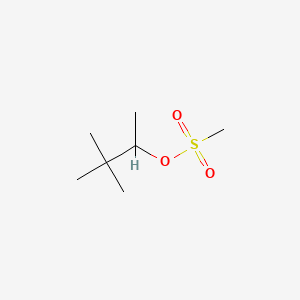
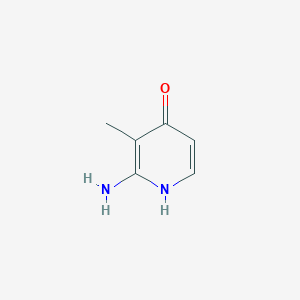
![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)
